
6-Amino-2-(4-(dimethylamino)styryl)quinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-2-(4-(dimethylamino)styryl)quinazolin-4(1H)-one is a synthetic organic compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system This particular compound is characterized by the presence of an amino group at the 6th position, a dimethylamino group attached to a styryl moiety at the 4th position, and a quinazolinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(4-(dimethylamino)styryl)quinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative and a suitable aldehyde.
Condensation Reaction: The aniline derivative undergoes a condensation reaction with the aldehyde to form an intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under acidic or basic conditions to form the quinazolinone core.
Styryl Group Introduction: The styryl group is introduced via a Heck reaction, where the quinazolinone is coupled with a styrene derivative in the presence of a palladium catalyst.
Dimethylamino Group Introduction: Finally, the dimethylamino group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and dimethylamino groups, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can target the quinazolinone core or the styryl group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the amino and dimethylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Formation of nitroso, nitro, or imine derivatives.
Reduction: Formation of reduced quinazolinone or styryl derivatives.
Substitution: Formation of alkylated, acylated, or sulfonylated derivatives.
Aplicaciones Científicas De Investigación
6-Amino-2-(4-(dimethylamino)styryl)quinazolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its styryl group, which can exhibit fluorescence.
Medicine: Explored for its potential as an anticancer agent, given the quinazoline core’s known activity against various cancer cell lines.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 6-Amino-2-(4-(dimethylamino)styryl)quinazolin-4(1H)-one depends on its specific application:
Biological Activity: In medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The quinazoline core is known to inhibit tyrosine kinases, which are involved in cell signaling and cancer progression.
Fluorescent Probes: As a fluorescent probe, the compound’s styryl group can absorb light and emit fluorescence, allowing it to be used in imaging applications.
Comparación Con Compuestos Similares
Similar Compounds
6-Aminoquinazolin-4(1H)-one: Lacks the styryl and dimethylamino groups, making it less versatile in applications.
2-Styrylquinazolin-4(1H)-one: Lacks the amino and dimethylamino groups, affecting its reactivity and biological activity.
4-(Dimethylamino)styrylquinazolin-4(1H)-one: Lacks the amino group, which may influence its chemical properties and applications.
Uniqueness
6-Amino-2-(4-(dimethylamino)styryl)quinazolin-4(1H)-one is unique due to the combination of the amino, styryl, and dimethylamino groups, which confer distinct chemical reactivity, biological activity, and potential applications. The presence of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields.
Propiedades
Fórmula molecular |
C18H18N4O |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
6-amino-2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H18N4O/c1-22(2)14-7-3-12(4-8-14)5-10-17-20-16-9-6-13(19)11-15(16)18(23)21-17/h3-11H,19H2,1-2H3,(H,20,21,23)/b10-5+ |
Clave InChI |
XHKPDJDXOMLXGZ-BJMVGYQFSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=C/C2=NC3=C(C=C(C=C3)N)C(=O)N2 |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=CC2=NC3=C(C=C(C=C3)N)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphonic acid, [(1R)-1-[(diphenylmethyl)amino]ethyl]-, dimethyl ester](/img/structure/B14278030.png)
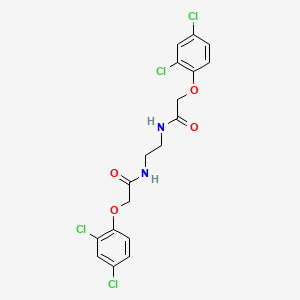
![S-[(2-Aminopyridin-3-yl)methyl] ethanethioate](/img/structure/B14278040.png)


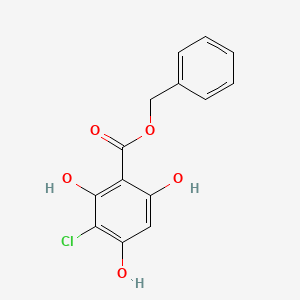
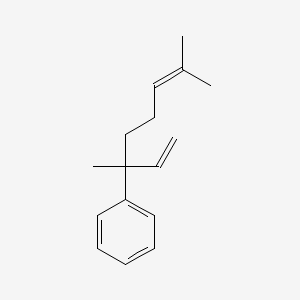
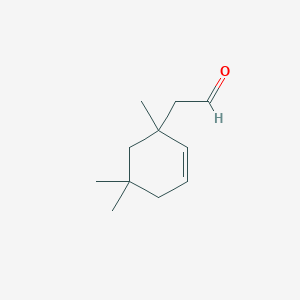
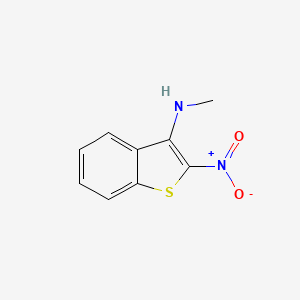

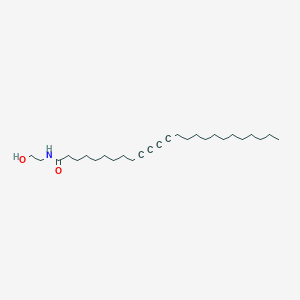

![N,N-Diethyl-N-[(2-nitrophenyl)methyl]ethanaminium bromide](/img/structure/B14278104.png)

